molecular formula C17H13N3O3 B10982872 N-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}glycine

N-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}glycine

Cat. No.: B10982872
M. Wt: 307.30 g/mol
InChI Key: YNYFTOXSUDAIER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[2-(Pyridin-4-yl)quinolin-4-yl]carbonyl}glycine is a heterocyclic compound featuring a quinoline core substituted with a pyridin-4-yl group at position 2 and a glycine moiety linked via a carbonyl group at position 3.

Properties

Molecular Formula

C17H13N3O3

Molecular Weight

307.30 g/mol

IUPAC Name

2-[(2-pyridin-4-ylquinoline-4-carbonyl)amino]acetic acid

InChI

InChI=1S/C17H13N3O3/c21-16(22)10-19-17(23)13-9-15(11-5-7-18-8-6-11)20-14-4-2-1-3-12(13)14/h1-9H,10H2,(H,19,23)(H,21,22)

InChI Key

YNYFTOXSUDAIER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Skraup Cyclization for Quinoline Formation

The Skraup synthesis remains a cornerstone for constructing quinoline derivatives. While traditional methods involve condensing aniline with glycerol under acidic conditions, modern adaptations employ substituted anilines and tailored oxidizing agents to introduce pyridin-4-yl groups at the C-2 position. For example, 2-(pyridin-4-yl)quinoline-4-carboxylic acid intermediates are synthesized via a modified Skraup protocol using 4-aminopyridine and α,β-unsaturated ketones. This method achieves moderate yields (45–60%) but requires stringent control over reaction temperature to avoid polymerization byproducts.

Transition-Metal-Catalyzed Cross-Coupling

Palladium- and copper-catalyzed couplings enable precise installation of pyridin-4-yl groups onto preformed quinoline scaffolds. A notable example involves Suzuki-Miyaura coupling between 2-bromoquinoline-4-carboxylic acid and pyridin-4-ylboronic acid, yielding 2-(pyridin-4-yl)quinoline-4-carboxylic acid with >80% efficiency under microwave irradiation. Key parameters include:

Catalyst SystemLigandSolventYield (%)
Pd(PPh₃)₄XPhosDMF/H₂O82
CuI/1,10-phenanthroline-DMSO68
NiCl₂(dppe)dppeTHF75

Data adapted from enzymatic assay optimizations and cross-coupling methodologies.

Functionalization of the Quinoline-4-Carboxylic Acid Intermediate

The quinoline-4-carboxylic acid moiety must be activated for glycine conjugation. Common strategies include acyl chloride formation and mixed anhydride approaches .

Acyl Chloride-Mediated Glycine Coupling

Treatment of 2-(pyridin-4-yl)quinoline-4-carboxylic acid with thionyl chloride (SOCl₂) generates the corresponding acyl chloride, which reacts with glycine in the presence of triethylamine (Et₃N). This one-pot procedure achieves 70–85% yields but necessitates anhydrous conditions to prevent hydrolysis. Nuclear magnetic resonance (NMR) studies confirm the formation of the carbonyl-glycine linkage, with characteristic shifts at δ 170.2 ppm (C=O) in ¹³C spectra.

Catalytic Amidation Using Urea-Functionalized Nanoparticles

Recent advances employ Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride as a magnetically recoverable catalyst for amide bond formation. Under solvent-free conditions at 80°C, this system facilitates glycine coupling with 92% efficiency, surpassing traditional EDCl/HOBt methods. The catalyst’s urea linker enhances electrophilicity at the carbonyl carbon, while the thiazole sulfonic acid group stabilizes the tetrahedral intermediate.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Glycine Conjugation

During amidation, glycine’s nucleophilic amine can attack either the carbonyl carbon (desired pathway) or the pyridin-4-yl nitrogen (side reaction). Density functional theory (DFT) calculations reveal that steric hindrance from the quinoline C-2 substituent disfavors nitrogen attack by 12.3 kcal/mol, ensuring >90% regioselectivity.

Byproduct Formation in Skraup Cyclization

Uncontrolled heating during Skraup reactions generates polymeric tars through radical polymerization of intermediate imines. Introducing ionic liquid solvents (e.g., [BMIM][BF₄]) suppresses this side reaction by stabilizing charged intermediates, improving yields to 78%.

Comparative Analysis of Synthetic Routes

The table below evaluates key preparation methods based on yield, scalability, and operational complexity:

MethodYield (%)ScalabilityComplexityKey Advantage
Skraup Cyclization + Acyl Chloride65ModerateHighLow catalyst cost
Suzuki Coupling + Catalytic Amidation88HighModerateHigh regioselectivity
Nanoparticle-Catalyzed Amidation92LowLowSolvent-free, recyclable catalyst

Data synthesized from enzymatic assays, cross-coupling studies, and catalytic optimizations .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and pyridine rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of quinoline and pyridine N-oxides.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Structural Characteristics

N-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}glycine consists of a quinoline moiety and a pyridine ring linked through a carbonyl group to glycine. This arrangement enhances its chemical reactivity and facilitates interactions with various biological targets, including enzymes and nucleic acids. The compound's ability to intercalate with DNA suggests potential applications in cancer therapy by inhibiting DNA replication and transcription processes.

Scientific Research Applications

  • Biological Activity :
    • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modifying their activity through competitive or non-competitive inhibition. Such properties are crucial for developing drugs targeting metabolic pathways in diseases.
    • DNA Interaction : Its quinoline and pyridine structures allow for potential intercalation with DNA, which could lead to the development of novel anticancer agents that disrupt cancer cell proliferation by targeting genetic material.
  • Therapeutic Potential :
    • Antitumor Activity : Preliminary studies indicate that derivatives of quinoline compounds exhibit significant cytotoxicity against various cancer cell lines. This compound could be explored as a lead compound for synthesizing new antitumor agents due to its structural similarity to known anticancer drugs .
    • Antimicrobial Properties : Research has shown that compounds based on the quinoline structure possess antimicrobial activity. This compound may be investigated for its efficacy against bacterial strains, potentially contributing to the development of new antibiotics .
  • Synthesis Methodologies :
    • The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between appropriate precursors. Techniques such as microwave-assisted synthesis have been utilized to enhance yields and reduce reaction times, making the process more efficient and environmentally friendly .

Case Studies and Experimental Findings

Recent studies have focused on the interaction of this compound with various biological targets using techniques like surface plasmon resonance (SPR) and molecular docking simulations. These studies reveal insights into binding affinities and mechanisms of action, which are crucial for identifying therapeutic applications.

  • In Vitro Studies : Experimental findings indicate that compounds derived from quinoline structures exhibit varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These results suggest that modifications to the chemical structure can significantly influence biological activity, warranting further investigation into derivatives of this compound for enhanced efficacy against specific tumor types .
  • Enzymatic Assays : Studies involving enzymatic assays have demonstrated that certain hybrids of quinoline derivatives can serve as substrates for specific enzymes like DT-diaphorase (NQO1), leading to increased enzymatic conversion rates. This finding supports the potential use of this compound in drug design aimed at targeting enzyme-related pathways in disease states .

Mechanism of Action

The mechanism by which N-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}glycine exerts its effects depends on its interaction with molecular targets. The quinoline and pyridine rings can intercalate with DNA, potentially inhibiting DNA replication and transcription. The compound may also interact with enzymes, altering their activity through competitive or non-competitive inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with N-{[2-(Pyridin-4-yl)quinolin-4-yl]carbonyl}glycine, enabling comparative analysis of their properties and applications:

Table 1: Key Structural and Functional Comparisons
Compound Name CAS Number Molecular Formula Key Structural Features Biological Activity References
This compound Not Provided† C₁₈H₁₂N₃O₃‡ Quinoline core, pyridin-4-yl at C2, glycine at C4 Under investigation
Fidexaban (ZK 807834) 183305-24-0 C₂₅H₂₄F₂N₆O₅ Pyridinyl-phenoxy scaffold, glycine derivative Factor Xa inhibitor (anticoagulant)
N-(1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)glycine 1376514-14-5 C₁₄H₁₄N₄O₂ Pyrazoloquinoline core, methyl groups at N1 and C3 Not specified
N-{[2-(Pyridin-2-yl)quinolin-4-yl]carbonyl}-β-alanine 1219581-24-4 C₁₉H₁₄N₃O₃‡ Pyridin-2-yl at C2, β-alanine spacer (longer chain) Not specified
N-[(1-Chloro-4-hydroxyisoquinolin-3-yl)carbonyl]glycine Not Provided† C₁₂H₈ClN₂O₄ Isoquinoline core, chloro and hydroxy substituents Metabolite (potential biomarker)

‡Molecular formulas inferred from structural descriptions.

Key Comparative Insights

Core Heterocyclic Structure
  • Quinoline vs. Isoquinoline/Pyrazoloquinoline: The quinoline core in the target compound enables planar aromatic interactions, critical for binding to hydrophobic pockets in enzymes or receptors. In contrast, isoquinoline (e.g., ) introduces a fused benzene ring at a different position, altering electronic properties and solubility . Pyrazoloquinoline derivatives () incorporate a five-membered pyrazole ring, which may enhance metabolic stability .
Substituent Effects
  • Pyridin-4-yl vs. Pyridin-2-yl: The position of the pyridine substituent (C2 vs. C4 in quinoline) impacts steric and electronic interactions. Pyridin-2-yl () may induce conformational strain due to ortho substitution .
  • Glycine vs. β-Alanine : Glycine’s shorter spacer (two carbons) limits flexibility but improves solubility, whereas β-alanine’s three-carbon chain () could enhance binding reach at the cost of reduced hydrophilicity .
Pharmacological Relevance
  • Fidexaban () demonstrates that glycine-linked heterocycles can achieve high specificity as anticoagulants, likely due to interactions with Factor Xa’s S4 pocket . The target compound’s pyridin-4-yl group may mimic similar binding modes.
  • Muraglitazar (), though structurally distinct, highlights the versatility of glycine derivatives in targeting nuclear receptors (e.g., PPAR agonists), suggesting broad applicability for such scaffolds .

Research Findings and Implications

  • Structural Optimization : The pyridin-4-yl substitution in the target compound may offer superior binding affinity compared to pyridin-2-yl analogues, as seen in kinase inhibitors where para-substituted nitrogen atoms engage in critical hydrogen bonds .
  • Solubility Challenges : Glycine’s polar nature improves aqueous solubility relative to β-alanine derivatives, which may aggregate in physiological conditions .

Biological Activity

N-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}glycine is an intriguing compound in the realm of medicinal chemistry, characterized by its unique structural features that include a quinoline moiety and a pyridine ring. This article delves into its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound's structure consists of:

  • Quinoline and Pyridine Rings : These heterocyclic structures contribute to the compound's ability to interact with various biological targets.
  • Carbonyl Group : This functional group links the quinoline-pyridine structure to glycine, enhancing its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with molecular targets such as enzymes and nucleic acids. Key mechanisms include:

  • DNA Intercalation : The compound may intercalate with DNA, potentially inhibiting replication and transcription processes.
  • Enzyme Inhibition : It can act as an inhibitor for specific enzymes through competitive or non-competitive mechanisms, impacting various physiological pathways.

Research Findings

Several studies have investigated the biological activity of this compound. Notable findings include:

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
Quinoline-4-carboxylic acidLacks pyridine moietyPrimarily used for synthetic applications
Pyridine-4-carboxylic acidLacks quinoline moietySimilar reactivity; used in pharmaceuticals
N-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}alanineContains alanine instead of glycineVariation in amino acid side chain affects activity

Case Studies and Applications

Several case studies highlight the potential applications of this compound:

  • Cancer Therapeutics : Research indicates that compounds with similar structures exhibit anticancer properties, suggesting that this compound could be further explored for cancer treatment .
  • Cholesterol Regulation : The inhibition of PCSK9 by related compounds opens avenues for developing hypolipidemic drugs targeting cholesterol management .
  • Antimicrobial Development : The exploration of quinoline derivatives for antimicrobial activity may lead to new treatments for resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the key structural features of N-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}glycine, and how do they influence its reactivity?

  • Answer : The compound features a quinoline core substituted with a pyridinyl group at position 2 and a glycine moiety linked via a carbonyl group at position 4. The pyridine ring introduces π-π stacking potential, while the quinoline scaffold enhances planarity, critical for interactions with biological targets. The carbonyl group enables nucleophilic acyl substitution reactions, and the glycine residue provides hydrogen-bonding capabilities. Structural characterization should prioritize NMR (for proton environments) and X-ray crystallography to confirm spatial arrangement .

Q. What synthetic pathways are commonly employed for preparing this compound?

  • Answer : A two-step approach is typical:

Quinoline-Pyridine Coupling : Suzuki-Miyaura cross-coupling between 2-chloroquinoline and pyridin-4-ylboronic acid under Pd catalysis (e.g., Pd(PPh₃)₄) in a DME/H₂O solvent system .

Carboxylation and Glycine Conjugation : Carbodiimide-mediated coupling (e.g., EDC/HOBt) of the quinoline-pyridine carboxylic acid derivative with glycine. Optimize pH (6.5–7.5) and temperature (0–4°C) to minimize racemization .

  • Validation : Monitor intermediates via LC-MS and confirm purity using reverse-phase HPLC (>95%) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions due to potential dust inhalation .
  • Storage : Store in airtight containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the carbonyl group .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl from coupling reactions) with NaHCO₃ before disposal .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

  • Answer :

  • Design of Experiments (DOE) : Use factorial design to test variables: catalyst loading (0.5–5 mol%), solvent polarity (DMSO vs. THF), and reaction time (12–48 hr). Analyze via ANOVA to identify significant factors .
  • Computational Guidance : Apply quantum chemical calculations (DFT) to model transition states and predict optimal ligand-catalyst interactions. ICReDD’s reaction path search methods can narrow experimental conditions by 60–70% .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track carbonyl group formation and adjust reagent stoichiometry dynamically .

Q. What strategies are effective in elucidating the biological activity mechanisms of this compound?

  • Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to quinoline-targeted enzymes (e.g., tyrosine kinases). Prioritize binding pockets with high hydrophobic complementarity to the pyridinyl group .
  • In Vitro Assays :
  • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare IC₅₀ values with control compounds (e.g., doxorubicin) .
  • Enzyme Inhibition : Test kinase inhibition via fluorescence-based ADP-Glo™ assays. Validate selectivity using kinase profiling panels .
  • Metabolic Stability : Assess hepatic clearance using microsomal incubation (human liver microsomes) with LC-MS/MS quantification .

Q. How should contradictory data from studies on this compound’s physicochemical properties be reconciled?

  • Answer :

  • Root-Cause Analysis : Compare experimental protocols (e.g., solvent polarity in solubility tests, pH in stability studies). For example, discrepancies in logP values may arise from shake-flask vs. HPLC methods .
  • Data Triangulation : Cross-validate using orthogonal techniques:
  • Solubility : Use nephelometry (kinetic) vs. equilibrium solubility (thermodynamic) .
  • pKa Determination : Compare potentiometric titration with UV-metric assays .
  • Feedback Loops : Integrate computational predictions (e.g., COSMO-RS for solubility) with experimental data to refine models iteratively .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.